molecular formula C10H13ClN2O3S B1366101 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide CAS No. 885461-13-2

2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide

Cat. No.: B1366101
CAS No.: 885461-13-2
M. Wt: 276.74 g/mol
InChI Key: CJJOBIGZZCEYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide is an organic compound with the molecular formula C10H13ClN2O3S It is characterized by the presence of a chloro group, a dimethylphenyl group, and a sulfamoyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethyl-5-sulfamoylaniline and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

    Reaction Mechanism: The reaction proceeds through the nucleophilic substitution of the chloro group by the amine group of 2,3-dimethyl-5-sulfamoylaniline, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions.

    Oxidation Reactions: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of azido or thiol derivatives.

    Oxidation Reactions: Formation of sulfonyl derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,3-dimethylphenyl)acetamide: Lacks the sulfamoyl group, which may affect its reactivity and applications.

    N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide: Lacks the chloro group, which may influence its chemical properties and biological activity.

    2-chloro-N-(5-sulfamoylphenyl)acetamide: Lacks the dimethyl groups, which may alter its steric and electronic properties.

Uniqueness

2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide is unique due to the presence of both the chloro and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-6-3-8(17(12,15)16)4-9(7(6)2)13-10(14)5-11/h3-4H,5H2,1-2H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJOBIGZZCEYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)NC(=O)CCl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101192685
Record name N-[5-(Aminosulfonyl)-2,3-dimethylphenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885461-13-2
Record name N-[5-(Aminosulfonyl)-2,3-dimethylphenyl]-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885461-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(Aminosulfonyl)-2,3-dimethylphenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide
Reactant of Route 3
2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.